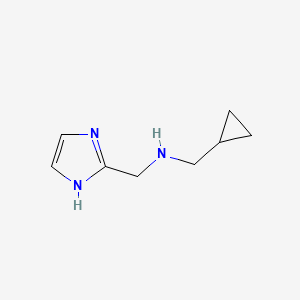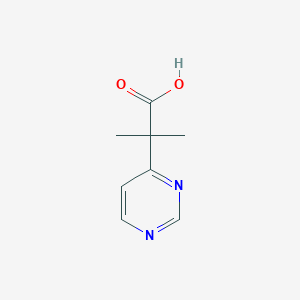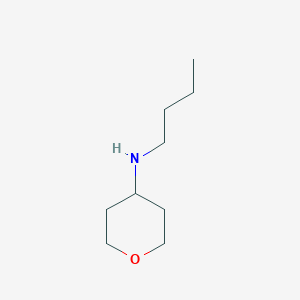
N-butyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyloxan-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an oxane ring substituted with a butyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyloxan-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with ammonia in the presence of a catalyst such as alumina. The reaction proceeds as follows: [ \text{CH}_3(\text{CH}_2)_3\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{NH}_2 + \text{H}_2\text{O} ] This method is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of high-pressure hydrogenation and specialized catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-butyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and amides
Scientific Research Applications
N-butyloxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-butyloxan-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. This compound can also participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
n-Butylamine: Similar in structure but lacks the oxane ring.
sec-Butylamine: An isomer with a different arrangement of the butyl group.
tert-Butylamine: Another isomer with a tertiary butyl group.
Isobutylamine: An isomer with a branched butyl group.
Uniqueness
N-butyloxan-4-amine is unique due to the presence of the oxane ring, which imparts different chemical properties compared to its isomers.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-butyloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-2-3-6-10-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3 |
InChI Key |
ADNJFIFFVVKDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13258121.png)
![2-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13258125.png)
![N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13258128.png)
amine](/img/structure/B13258129.png)
![3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine](/img/structure/B13258141.png)
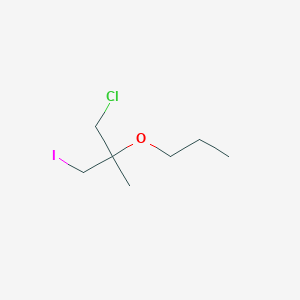
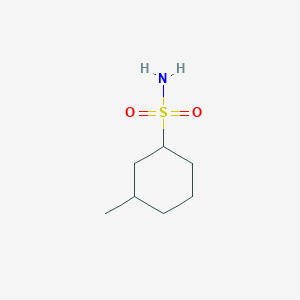
amine](/img/structure/B13258160.png)
![7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13258173.png)

![2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13258187.png)
